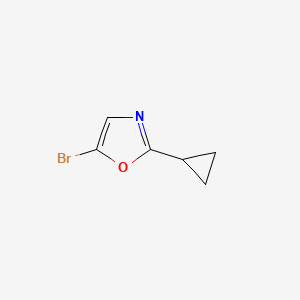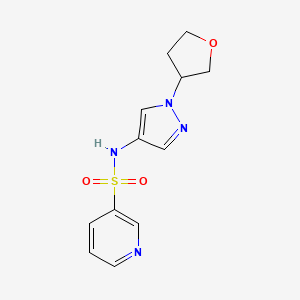
3-(Cyclopropylmethoxy)-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-6-methylpyridazine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry of Tetrazolo Pyridazines
Photolysis studies on 3-azidopyridazine (tetrazolo [1, 5-b] pyridazine) have revealed the formation of 3-cyanocyclopropenes and other compounds through intermediate stages involving diazo compounds and carbenes. This research highlights the potential application of tetrazolo pyridazines in photochemical reactions and the synthesis of cyclopropene derivatives, which could be useful in various chemical syntheses and material science applications (Tsuchiya, Arai, & Igeta, 1973).
Synthesis of Heteroarenes
Research has demonstrated the use of 3-carbomethoxy/cyano-2H-pyran-2-ones as synthons for the synthesis of therapeutically important arenes and heteroarenes, including the transformation of these compounds into bridgedhead azolopyrimidines and imidazothiazines. This synthesis pathway could offer novel approaches in drug discovery and the development of pharmaceutical compounds (Ram, Srivastava, & Goel, 2003).
Antitumor Agents
A study on 2-cyclopropylindoloquinones and their analogues has shown significant in vitro cytotoxicity against hypoxic cells, with certain derivatives displaying potent antitumor activity in vivo. These findings suggest potential applications of these compounds as bioreductively activated antitumor agents, contributing to cancer therapy research (Naylor et al., 1997).
Vasodilator/Beta-Adrenoceptor Antagonists
The design and synthesis of 6-arylpyridazinones as combined vasodilator/beta-adrenoceptor antagonists have shown potential as antihypertensive agents. This research might inform the development of new therapeutic strategies for hypertension management (Slater et al., 1988).
Ferrocenylpyridazines Synthesis
The synthesis of 3,4,5,6-tetrasubstituted 5-acyl(-ethoxycarbonyl)pyridazines with ferrocenyl groups has been achieved, opening avenues for the application of these compounds in materials science, particularly in the development of ferrocene-containing polymers and electronic materials (Klimova et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)-6-methylpyridazine, also known as roflumilast, is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is mainly present in immune cells, epithelial cells, and brain cells, and it plays a crucial role in modulating inflammation and epithelial integrity .
Mode of Action
Roflumilast inhibits the activity of PDE4, leading to an increase in the levels of cyclic adenosine monophosphate (cAMP) . The elevation of cAMP levels results in the regulation of a wide array of genes and proteins, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE4 by roflumilast affects various biochemical pathways. The most notable among these is the cAMP signaling pathway. By increasing cAMP levels, roflumilast modulates the function of inflammatory and airway smooth muscle cells . This modulation can lead to a reduction in the inflammatory response mediated by various cells, including eosinophils, neutrophils, T lymphocytes, macrophages, monocytes, and dendritic cells .
Result of Action
The inhibition of PDE4 by roflumilast leads to several molecular and cellular effects. The most significant of these is the reduction of inflammation. By increasing cAMP levels and modulating the function of various cells, roflumilast can attenuate the inflammatory response . This anti-inflammatory action is beneficial in the treatment of diseases characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-5-9(11-10-7)12-6-8-3-4-8/h2,5,8H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQYETRSZTVALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)
![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)
![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)
![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)
![2-Chloro-N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]propanamide](/img/structure/B2963475.png)
![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)

